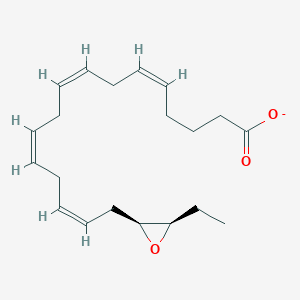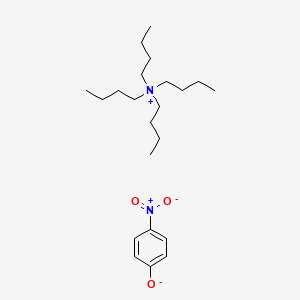
Tetrabutylammonium p-Nitrophenoxide
概要
説明
Tetrabutylammonium p-Nitrophenoxide (TBA-pNP) is an organic compound that has been widely studied in the fields of organic chemistry, biochemistry, and physiology. It is a quaternary ammonium salt which contains a nitrophenoxide group, and has been used in a variety of laboratory experiments. TBA-pNP is a useful reagent for the synthesis of various compounds, and has been used in research applications such as the study of enzyme kinetics and the synthesis of peptides.
科学的研究の応用
Application in Chemistry and Catalysis
Chemistry of Aryloxychlorodiazirine
The reaction of p-nitrophenoxychlorodiazirine with tetrabutylammonium fluoride leads to the generation of chlorofluorodiazirine, p-nitrophenoxyfluorodiazirine, and diazirinone. This highlights the complex reaction pathways and the role of tetrabutylammonium in these reactions (Moss, Chu, & Sauers, 2005).
Catalytic Oxidation of Styrene Derivatives
Tetrabutylammonium salts of polyoxotungstates have been used as catalysts in the oxidation of various styrene derivatives. This demonstrates its potential in homogeneous catalytic oxidation, using environmentally friendly oxidants like hydrogen peroxide (Duarte et al., 2015).
Application in Analytical Methods
Determination of Nitrophenols
A method utilizing tetrabutylammonium as a counter ion for the simultaneous determination of o- and p-nitrophenol has been developed. This method involves ion-pair formation and extraction, showcasing tetrabutylammonium's role in analytical chemistry (León-González et al., 1992).
Extraction and Detection of Nitrophenols in Water Samples
Tetrabutylammonium bromide is used in the preparation of deep eutectic solvents for the extraction of nitrophenols from water samples. This demonstrates its application in enhancing liquid-liquid microextraction methods for environmental analysis (Faraji, Noormohammadi, & Adeli, 2020).
Application in Environmental Monitoring
Determination of Phenols in Water
In a study focused on determining phenol and nitrophenols, tetrabutylammonium bromide was used as an ion-pair reagent in the extraction process. This highlights its utility in environmental monitoring techniques, particularly for water quality analysis (Pocurull et al., 1996).
Synthesis of Specialty Chemicals via Phase-Transfer Catalysis
The etherification of sodium o-nitrophenoxide via third-liquid phase-transfer catalysis using tetrabutylammonium bromide is a novel method for synthesizing specialty chemicals. This application in phase-transfer catalysis emphasizes its role in industrial chemistry (Lin & Yang, 2005).
Safety and Hazards
Tetrabutylammonium p-Nitrophenoxide is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of ingestion, it is advised to rinse mouth and seek medical help .
Relevant Papers One relevant paper found discusses the use of Tetrabutylammonium cations for moisture-resistant and semitransparent perovskite solar cells . The paper reports a modified perovskite absorber layer obtained by adding methylammonium iodide (MAI) and tetrabutylammonium (TBA) iodide. The incorporation of TBA improves the film coverage, reducing the number of pinholes .
作用機序
Tetrabutylammonium p-Nitrophenoxide is a biochemical reagent that can be used as a biological material or organic compound for life science related research
Target of Action
It is known to be used in life science related research , suggesting that it may interact with various biological targets.
Biochemical Pathways
Given its use in life science research , it is plausible that it may influence a variety of biochemical pathways, depending on the specific context of its use.
Result of Action
As a biochemical reagent used in life science research , its effects would likely depend on the specific experimental context.
生化学分析
Biochemical Properties
Tetrabutylammonium p-Nitrophenoxide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, which can influence the overall biochemical pathways in which these enzymes are involved .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism and function . Additionally, it may impact cell signaling pathways by modulating the activity of key signaling molecules.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes, leading to either inhibition or activation of their activity. This binding interaction can result in changes in gene expression and subsequent cellular responses. For instance, this compound may inhibit enzymes involved in oxidative stress pathways, leading to reduced oxidative damage in cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical activity and cellular effects . Long-term exposure to the compound in in vitro or in vivo studies may result in altered cellular responses and metabolic changes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing oxidative stress and improving cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of metabolic pathways . Threshold effects are often observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, it may influence the activity of enzymes involved in the degradation of environmental pollutants, such as para-nitrophenol, by modulating the activity of specific enzymes in the catabolic pathway . These interactions can affect metabolic flux and metabolite levels, leading to changes in overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can influence its localization and accumulation within different cellular compartments . Understanding the transport and distribution mechanisms is crucial for determining the compound’s overall impact on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biochemical activity . For instance, localization to mitochondria may enhance its role in modulating oxidative stress responses.
特性
IUPAC Name |
4-nitrophenolate;tetrabutylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C6H5NO3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-6-3-1-5(2-4-6)7(9)10/h5-16H2,1-4H3;1-4,8H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRHOHUAHHYNBL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C1=CC(=CC=C1[N+](=O)[O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80184094 | |
| Record name | Tetrabutylammonium 4-nitrophenolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3002-48-0 | |
| Record name | Tetrabutylammonium 4-nitrophenolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003002480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrabutylammonium 4-nitrophenolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrabutylammonium p-Nitrophenoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



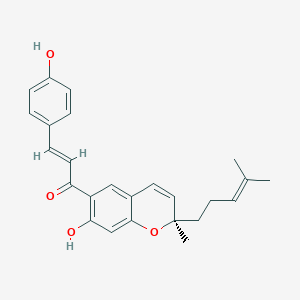
![1-O-(alpha-D-galactopyranosyl)-N-[6-(4-methoxyphenyl)hexanoyl]phytosphingosine](/img/structure/B1265313.png)

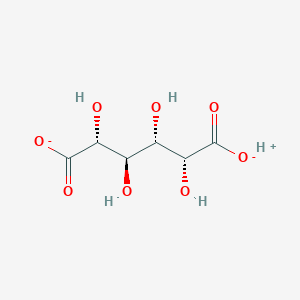
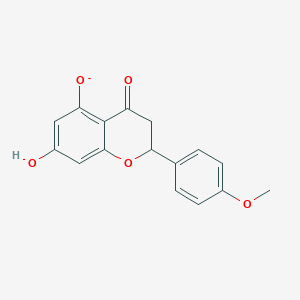
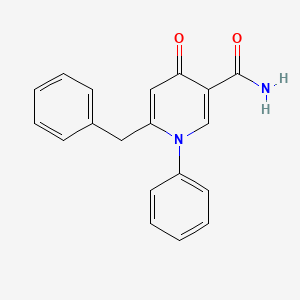



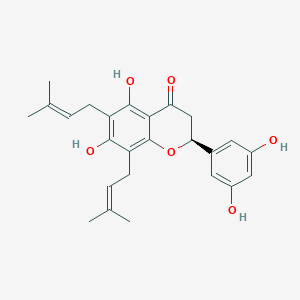
![(2S)-2-[(2R)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-N-{(2S)-2-[(2S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl}-2-hydroxyethan-1-aminium](/img/structure/B1265327.png)
![methyl (1S,14S,15E,18S)-15-ethylidene-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate](/img/structure/B1265331.png)
